1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-12-6(2-3-10-12)7(13)11-8-9-4-5-14-8/h2-5H,1H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARQNNBEFJWNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thioamide under specific conditions to form the desired compound. The reaction conditions often include the use of high-boiling inert solvents and elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both the thiazole and pyrazole rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups to the thiazole or pyrazole rings.
Scientific Research Applications
1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is explored for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
Physicochemical Properties
- Solubility : The thiazole ring in the target compound may improve aqueous solubility compared to fully aromatic analogs like Tolfenpyrad.
- Thermal Stability : Melting points (mp) of related compounds range from 123–183°C , indicating moderate thermal stability. The target compound’s mp is likely within this range.
Biological Activity
1-Methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thiazole moiety and a carboxamide group. Its molecular formula is with a molecular weight of approximately 199.22 g/mol. The structural characteristics contribute to its biological activity by allowing interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Common reagents include oxidizing agents and controlled reaction conditions to achieve the desired product.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound has activity against various bacterial strains, which can be attributed to its ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, it has been shown to selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound demonstrated cytotoxicity in liver carcinoma cells (HEPG2), with IC50 values indicating effective dose-response relationships.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Anti-inflammatory Study | Inhibition of COX-2 activity was measured at IC50 = 12 µM, demonstrating significant anti-inflammatory potential compared to traditional NSAIDs. |
| Anticancer Study | Exhibited IC50 = 25 µM against HEPG2 cells, indicating promising anticancer activity through apoptosis induction pathways. |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: Interaction with enzymes such as COX and bacterial DNA gyrase.
- Cell Signaling Modulation: Alteration of signaling pathways involved in inflammation and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole-5-carboxylic acid derivatives and 2-aminothiazole. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity, as demonstrated in analogous syntheses of thiazole-pyrazole hybrids .
- Catalyst Optimization : Employ coupling agents like EDCI/HOBt for amide bond formation, ensuring minimal side-product generation .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol improve purity .
- Yield Monitoring : Adjust stoichiometric ratios (1:1.2 for amine:acid chloride) and reaction time (6–12 hours at 80°C) to maximize yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm amide C=O stretching (1650–1700 cm⁻¹) and thiazole C=N absorption (1550–1600 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify pyrazole C-H (δ 6.5–7.5 ppm) and thiazole protons (δ 7.8–8.2 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C₉H₈N₄OS) with <0.3% deviation between calculated and experimental values .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., human DHFR inhibition) with IC₅₀ determination via dose-response curves .
- Antimicrobial Screening : Employ microdilution methods against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's conformation in protein binding sites?
- Methodological Answer :
- Docking Validation : Compare AutoDock Vina or Glide-predicted poses with crystallographic data (if available). For example, reports hydrogen bonds between pyrazole carbonyl and DHFR’s Arg28 (2.1 Å) .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess stability of docked conformations .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinity discrepancies caused by solvent effects .
Q. What strategies are effective in modifying the core structure to enhance target selectivity while maintaining solubility?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position to improve binding to hydrophobic pockets .
- Solubility Optimization : Incorporate hydrophilic moieties (e.g., -OH, polyethylene glycol chains) on the thiazole ring without disrupting π-π stacking interactions .
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., ’s 9a–9e series) and correlate structural variations with IC₅₀ values .
Q. How should researchers address conflicting data in biological activity across structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., ’s antimicrobial results vs. ’s cytotoxicity data) to identify trends .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
- Mechanistic Profiling : Perform kinase panel screens or proteomics to identify off-target interactions causing variability .
Q. What computational tools are recommended for predicting metabolic stability and toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, Ames test outcomes, and hepatotoxicity .
- Metabolite Identification : Run in silico metabolism simulations (e.g., StarDrop’s DEREK) to flag reactive intermediates like epoxides .
- Toxicophore Mapping : Highlight structural alerts (e.g., thiazole’s potential for forming toxic sulfoxide metabolites) using Toxtree .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
